molecular formula C20H24N2O5S2 B3299055 5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline CAS No. 898657-52-8

5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline

Cat. No. B3299055
CAS RN: 898657-52-8
M. Wt: 436.5 g/mol
InChI Key: RNQRLUPARPJPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline, also known as CPASI, is a small molecule compound that has been widely studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline in lab experiments is its potency as a protein kinase inhibitor. It has been shown to be effective at inhibiting several different protein kinases, making it a versatile tool for studying various biological processes. However, its potency can also be a limitation, as it may have off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research involving 5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline. One area of interest is its potential use in studying the role of protein kinases in cancer. This compound has been shown to be effective at inhibiting several protein kinases that are involved in cancer cell proliferation and survival, making it a potential tool for developing new cancer therapies. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Another potential area of research is the development of more selective this compound analogs that could target specific protein kinases with greater precision.

Scientific Research Applications

5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a tool for studying the role of protein kinases in various biological processes. This compound has been shown to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3.

properties

IUPAC Name

N-cyclopentyl-1-(4-methoxyphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-27-17-6-8-18(9-7-17)29(25,26)22-13-12-15-14-19(10-11-20(15)22)28(23,24)21-16-4-2-3-5-16/h6-11,14,16,21H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQRLUPARPJPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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